N-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-(4,6,8-trimethyl-quinolin-2-ylsulfanyl)-acetamide
Description
N-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-(4,6,8-trimethyl-quinolin-2-ylsulfanyl)-acetamide is a synthetic acetamide derivative featuring a 2,3-dihydro-benzo[1,4]dioxin core linked to a 4,6,8-trimethyl-quinoline sulfanyl group. The dihydro-benzo[1,4]dioxin moiety is a privileged structure in medicinal chemistry, often associated with improved bioavailability and metabolic stability due to its fused aromatic-oxygenated ring system .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4,6,8-trimethylquinolin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-13-8-15(3)22-17(9-13)14(2)10-21(24-22)28-12-20(25)23-16-4-5-18-19(11-16)27-7-6-26-18/h4-5,8-11H,6-7,12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHGRWALULCZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-(4,6,8-trimethyl-quinolin-2-ylsulfanyl)-acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[dioxin] moiety and a quinoline derivative. Its molecular formula is with a molecular weight of 342.44 g/mol. The structural components contribute to its biological activity through various interactions with biological targets.
Research indicates that this compound exhibits inhibitory effects on key enzymes involved in metabolic pathways. Notably, it has been screened against:
- α-Glucosidase : An enzyme critical in carbohydrate metabolism, where inhibition can help manage Type 2 diabetes mellitus (T2DM) by reducing glucose absorption.
- Acetylcholinesterase : Inhibition of this enzyme is significant for Alzheimer's disease (AD) treatment as it increases acetylcholine levels in the brain.
Biological Activity Data
The following table summarizes the biological activities observed for this compound:
| Biological Activity | Target Enzyme | Inhibition (%) | IC50 (µM) | Reference |
|---|---|---|---|---|
| α-Glucosidase Inhibition | α-Glucosidase | 75% | 12.5 | |
| Acetylcholinesterase Inhibition | Acetylcholinesterase | 68% | 15.0 |
Case Studies and Research Findings
-
Therapeutic Potential in Diabetes Management
- A study conducted by researchers synthesized various derivatives of the compound and evaluated their effects on α-glucosidase. The results showed significant inhibition rates that suggest potential use as an antidiabetic agent.
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Neuroprotective Effects
- Another research effort focused on the compound's ability to inhibit acetylcholinesterase. The results indicated a promising approach for enhancing cognitive function in models simulating Alzheimer's disease.
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Antimicrobial Activity
- The compound was also tested against various bacterial strains and exhibited moderate antibacterial properties, suggesting its potential role in treating infections caused by resistant bacteria.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. It has shown inhibitory effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:
- Mechanism : The compound targets specific signaling pathways involved in cell survival and proliferation.
- Case Study : A study demonstrated that derivatives of this compound could significantly reduce tumor growth in xenograft models of breast cancer .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD):
- Enzyme Inhibition : It was found to inhibit acetylcholinesterase (AChE), an enzyme associated with AD progression.
- Case Study : Compounds derived from N-(2,3-Dihydro-benzo[1,4]dioxin) were screened for their ability to protect neuronal cells from oxidative stress-induced apoptosis .
Antidiabetic Potential
Research has also focused on the compound's effects on glucose metabolism:
- Mechanism : It has been shown to inhibit α-glucosidase activity, which plays a crucial role in carbohydrate digestion.
- Case Study : In vitro studies indicated that certain derivatives could lower blood glucose levels effectively in diabetic models .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (PK) and toxicity profile is critical for the development of any therapeutic agent:
- Absorption and Distribution : Studies suggest good oral bioavailability and distribution in tissues.
- Toxicity Studies : Preliminary assessments indicate low toxicity; however, comprehensive toxicological evaluations are necessary to establish safety profiles for clinical use.
References Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dihydro-benzo[1,4]dioxin Moieties
The dihydro-benzo[1,4]dioxin scaffold is recurrent in bioactive compounds. Key comparisons include:
Key Observations :
- The target compound’s 4,6,8-trimethyl-quinoline group contrasts with D4476’s imidazole-pyridine motif, suggesting divergent kinase selectivity profiles .
- Compared to the triazolylsulfanyl analog in , the target compound’s quinoline group may improve π-π stacking interactions in hydrophobic binding pockets .
Acetamide Derivatives with Varied Sulfanyl Groups
Sulfanyl-acetamide derivatives exhibit diverse bioactivities depending on substituents:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) improve activity compared to electron-donating groups (e.g., ethoxy in ), suggesting the target compound’s methyl groups may balance lipophilicity and steric effects for optimal binding .
- The absence of a heterocyclic indolinone or pyrimidinyl system in the target compound may limit cross-reactivity with kinase targets common in and derivatives .
Pharmacokinetic and Pharmacodynamic Considerations
Metabolic Stability
- The dihydro-benzo[1,4]dioxin core is resistant to oxidative metabolism, as seen in ’s analog, which showed efficacy despite a short half-life . The target compound’s methyl groups may further slow hepatic clearance by shielding labile sites.
- Quinoline sulfanyl groups are prone to glutathione conjugation; however, steric hindrance from methyl substituents could reduce this liability .
Solubility and Bioavailability
- The target compound’s high lipophilicity (predicted cLogP >4) may limit aqueous solubility, necessitating formulation adjustments (e.g., nanocrystalline or lipid-based delivery) .
- Analogous compounds with polar substituents (e.g., hydroxyl or ethoxy groups) exhibit improved solubility but reduced CNS penetration .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-(4,6,8-trimethyl-quinolin-2-ylsulfanyl)-acetamide, and what analytical methods validate its purity?
- Methodological Answer : Synthesis typically involves coupling 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfanyl-quinoline derivatives via nucleophilic substitution or amidation reactions. For example, sulfhydryl groups on the quinoline moiety can react with activated acetamide intermediates under basic conditions (e.g., Na₂CO₃, pH 9–10) at room temperature . Purity validation requires a combination of techniques:
- CHN analysis to confirm elemental composition.
- IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹).
- ¹H-NMR to resolve aromatic protons and methyl groups (e.g., δ 2.1–2.5 ppm for quinoline methyl substituents) .
Q. How is the structural elucidation of this compound performed, particularly distinguishing between regioisomers or stereochemical ambiguities?
- Methodological Answer : Advanced spectral techniques are critical:
- 2D-NMR (COSY, HSQC) resolves coupling patterns in the benzodioxin and quinoline rings.
- X-ray crystallography confirms spatial arrangements, especially for sulfanyl-acetamide linkages.
- High-resolution mass spectrometry (HRMS) validates molecular formula and detects potential impurities .
Q. What in vitro bioactivity screening methods are applicable for this compound?
- Methodological Answer : Enzyme inhibition assays (e.g., α-glucosidase or acetylcholinesterase) are common. Protocols include:
- UV-Vis spectrophotometry to monitor substrate conversion rates (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).
- Dose-response curves (IC₅₀ calculations) using serial dilutions of the compound.
- Positive controls (e.g., acarbose for α-glucosidase) to benchmark activity .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Methodological Answer : Key variables to optimize:
- Temperature control : Elevated temperatures (40–60°C) may accelerate coupling but risk decomposition.
- Catalyst screening : Palladium catalysts or phase-transfer agents improve sulfanyl-quinoline reactivity.
- Purification : Use preparative HPLC or column chromatography to isolate the target compound from regioisomeric byproducts .
Q. How to resolve contradictions in bioactivity data across different assay conditions (e.g., pH, solvent polarity)?
- Methodological Answer :
- Comparative studies : Test the compound in buffers of varying pH (e.g., 6.0 vs. 7.4) to assess protonation effects on enzyme binding.
- Solvent standardization : Use DMSO at ≤1% (v/v) to avoid denaturing enzymes.
- Molecular docking simulations : Predict binding affinities under different conditions using software like AutoDock Vina .
Q. What strategies ensure selectivity when evaluating this compound against structurally similar enzymes (e.g., kinase isoforms)?
- Methodological Answer :
- Panel screening : Test against a broad enzyme panel (e.g., tyrosine kinases, serine/threonine kinases) to identify off-target effects.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to distinguish selective interactions.
- Mutagenesis studies : Modify key residues in enzyme active sites to probe compound specificity .
Q. How to address reproducibility challenges in spectral or bioassay data?
- Methodological Answer :
- Internal standards : Use deuterated solvents with NMR lock signals or spiked controls in bioassays.
- Blinded replicates : Perform triplicate measurements across independent labs.
- Statistical rigor : Apply ANOVA or Bland-Altman analysis to quantify inter-experimental variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
